molecular formula C15H16FN B13165226 3-[3-(2-Fluorophenyl)propyl]aniline CAS No. 1240529-40-1

3-[3-(2-Fluorophenyl)propyl]aniline

Katalognummer: B13165226
CAS-Nummer: 1240529-40-1
Molekulargewicht: 229.29 g/mol
InChI-Schlüssel: ZGYMTWZMRQJRTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(2-Fluorophenyl)propyl]aniline is an organic compound that belongs to the class of anilines It features a fluorinated phenyl group attached to a propyl chain, which is further connected to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Fluorophenyl)propyl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(2-Fluorophenyl)propyl]aniline can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

3-[3-(2-Fluorophenyl)propyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-[3-(2-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group may enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Comparison

Compared to its similar compounds, 3-[3-(2-Fluorophenyl)propyl]aniline may exhibit unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence its chemical reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Eigenschaften

CAS-Nummer

1240529-40-1

Molekularformel

C15H16FN

Molekulargewicht

229.29 g/mol

IUPAC-Name

3-[3-(2-fluorophenyl)propyl]aniline

InChI

InChI=1S/C15H16FN/c16-15-10-2-1-7-13(15)8-3-5-12-6-4-9-14(17)11-12/h1-2,4,6-7,9-11H,3,5,8,17H2

InChI-Schlüssel

ZGYMTWZMRQJRTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CCCC2=CC(=CC=C2)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.